2-Amino-7-bromo-9-fluorenone CAS number 58557-63-4 properties
2-Amino-7-bromo-9-fluorenone CAS number 58557-63-4 properties
An In-depth Technical Guide to 2-Amino-7-bromo-9-fluorenone (CAS: 58557-63-4)
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 2-Amino-7-bromo-9-fluorenone, a key chemical intermediate for researchers in drug development and materials science. We will delve into its fundamental properties, synthesis, safety protocols, and its potential as a versatile scaffold for chemical innovation.
Introduction: The Strategic Value of a Functionalized Fluorenone Core
The fluorenone architecture is a privileged scaffold in medicinal chemistry and materials science, with derivatives exhibiting a wide range of biological activities and unique photophysical properties.[1][2] Compounds based on this core have been investigated as anticancer, antiviral, and neuromodulatory agents.[2][3][4] 2-Amino-7-bromo-9-fluorenone (CAS No. 58557-63-4) is a particularly valuable building block due to its strategic placement of two distinct and reactive functional groups: an amino group and a bromine atom.[5][6] This disubstitution allows for orthogonal chemical modifications, enabling the synthesis of diverse compound libraries. The amino group serves as a nucleophile or a site for amide and sulfonamide formation, while the bromine atom is primed for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce further molecular complexity.
Physicochemical and Spectroscopic Profile
The fundamental properties of 2-Amino-7-bromo-9-fluorenone are summarized below. A consistent and well-characterized starting material is the bedrock of reproducible research.
Core Properties
| Property | Value | Source(s) |
| CAS Number | 58557-63-4 | [5][6][7] |
| Molecular Formula | C₁₃H₈BrNO | [5][6][8] |
| Molecular Weight | 274.11 g/mol | [5][6][7] |
| Melting Point | 243-244 °C | [6] |
| Appearance | Deep violet needles (after recrystallization) | [5] |
| InChI Key | RXQGYCZVNFMPJO-UHFFFAOYSA-N | [6][7] |
| Canonical SMILES | Nc1ccc2-c3ccc(Br)cc3C(=O)c2c1 | [6] |
Spectroscopic Characterization & Interpretation
Spectroscopic analysis confirms the identity and purity of the compound. The following data were obtained in DMSO-d₆.[5]
¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum reveals seven distinct aromatic proton signals and a characteristic signal for the primary amine.
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δ 7.63 (dd, J = 8.0, 1.9 Hz, 1H, 6-H): This doublet of doublets corresponds to the proton at position 6, coupled to both H-5 (ortho, J ≈ 8.0 Hz) and H-8 (meta, J ≈ 1.9 Hz).
-
δ 7.51 (d, J = 1.8 Hz, 1H, 8-H): A doublet for the proton at position 8, showing only meta-coupling to H-6.
-
δ 7.42 (d, J = 8.0 Hz, 1H, 4-H): A doublet representing the proton at position 4, with ortho-coupling to H-3.
-
δ 7.39 (d, J = 8.1 Hz, 1H, 5-H): The proton at position 5 appears as a doublet due to ortho-coupling with H-6.
-
δ 6.81 (d, J = 2.2 Hz, 1H, 1-H): This doublet corresponds to the proton at position 1, showing meta-coupling to H-3.
-
δ 6.69 (dd, J = 8.0, 2.2 Hz, 1H, 3-H): A doublet of doublets for the proton at position 3, coupled to H-4 (ortho) and H-1 (meta).
-
δ 5.72 (s, 2H, NH₂): The broad singlet integrates to two protons, confirming the presence of the primary amino group.
¹³C NMR (101 MHz, DMSO-d₆): The carbon spectrum shows 13 distinct signals, consistent with the molecular structure.
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δ 192.58 (C=O): The downfield signal characteristic of the ketone carbonyl carbon (C-9).
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δ 150.72 - 109.37: The remaining twelve signals in the aromatic region correspond to the carbons of the fluorenone core, with shifts influenced by the electron-donating amino group and the electron-withdrawing bromo and carbonyl groups.[5]
Synthesis and Safe Handling
Recommended Synthesis Protocol
This compound is reliably synthesized via the reduction of its nitro-analogue, 2-Bromo-7-nitro-fluoren-9-one.[5] The protocol below is a self-validating system; the distinct color change from a suspension to a deep-brown mixture provides a clear indication of reaction progress.
Starting Material: 2-Bromo-7-nitro-fluoren-9-one Reagents: Sodium sulfide nonahydrate (Na₂S·9H₂O), Sodium hydroxide (NaOH), Ethanol, Deionized Water
Step-by-Step Methodology:
-
Preparation of Reducing Solution: In a suitable flask, dissolve sodium sulfide nonahydrate (2.7 equivalents) and sodium hydroxide (6.5 equivalents) in deionized water (approx. 35 mL per gram of starting material).
-
Reaction Setup: To a stirred suspension of 2-Bromo-7-nitro-fluoren-9-one (1.0 equivalent) in ethanol (approx. 14 mL per gram), add the freshly prepared reducing solution from Step 1.
-
Reaction Execution: Heat the mixture to reflux and maintain for 5 hours. The reaction progress is visually monitored by the change in color and consistency.
-
Cool Down: After 5 hours, cease heating and allow the mixture to stir overnight at ambient temperature.
-
Isolation: Cool the deep-brown mixture to 0-5 °C in an ice bath. Collect the precipitate by vacuum filtration.
-
Purification Wash: The crude product should be washed successively with the following solvents to remove impurities:
-
Deionized H₂O
-
5% aqueous NaOH solution
-
Deionized H₂O (until filtrate is neutral)
-
Cold Ethanol
-
Methyl tert-butyl ether (MTBE)
-
Pentane
-
-
Drying: Dry the purified product in vacuo to yield 2-Amino-7-bromo-9-fluorenone as a solid. A reported yield for this procedure is 94%.[5] Recrystallization from toluene can yield deep violet needles.[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Amino-7-bromo-9-fluorenone.
Safety and Handling
Proper handling is crucial due to the compound's irritant properties. The causality is clear: as a fine organic solid, it can easily become airborne, posing an inhalation risk, and direct contact can irritate skin and eyes.
| Hazard Category | GHS Classification & Codes | Recommended PPE & Precautions |
| Skin Irritation | Category 2 (H315) | Wear nitrile gloves and a lab coat. Avoid skin contact.[6][7] |
| Eye Irritation | Category 2 (H319) | Wear safety glasses or goggles.[6][7] |
| Respiratory Irritation | STOT SE 3 (H335) | Handle in a well-ventilated area or chemical fume hood. Use a dust mask (N95 or equivalent) for weighing and transfer.[6][7] |
| General Handling | P261, P264, P302+P352, P305+P351+P338 | Avoid breathing dust. Wash hands thoroughly after handling. Follow standard first aid procedures for exposure.[7] |
Chemical Reactivity and Application Potential
The true value of 2-Amino-7-bromo-9-fluorenone lies in its potential for derivatization. The amino and bromo groups are versatile handles for building molecular complexity, making it an ideal starting point for exploring structure-activity relationships (SAR) in drug discovery.
Caption: Key reaction pathways for derivatizing 2-Amino-7-bromo-9-fluorenone.
Illustrative Derivatization: N-Acetylation
To demonstrate its utility as an intermediate, the following is a representative protocol for the N-acetylation of the amino group. This is a common first step in many synthetic sequences to protect the amine or to introduce an acetamido group, which can alter solubility and hydrogen bonding potential.
Objective: Synthesize 2-Acetamido-7-bromo-9-fluorenone.
Reagents: 2-Amino-7-bromo-9-fluorenone, Acetic Anhydride, Pyridine (as solvent and base).
Step-by-Step Methodology:
-
Dissolution: In a dry flask under an inert atmosphere (e.g., Nitrogen), dissolve 2-Amino-7-bromo-9-fluorenone (1.0 equivalent) in anhydrous pyridine.
-
Acylation: Cool the solution to 0 °C using an ice bath. Add acetic anhydride (1.1 equivalents) dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture into a beaker of ice water to precipitate the product and quench excess acetic anhydride.
-
Isolation & Wash: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with water, followed by a cold, dilute HCl solution (to remove pyridine), and finally with water again until the filtrate is neutral.
-
Drying: Dry the product in a vacuum oven. Characterize the resulting 2-Acetamido-7-bromo-9-fluorenone by NMR and Mass Spectrometry.
Relevance in Drug Discovery & Materials Science
The fluorenone core is a planar, rigid structure that can effectively orient functional groups for interaction with biological targets or for π-stacking in organic materials.[2]
-
Medicinal Chemistry: The development of radioiodinated 9-fluorenone derivatives for imaging α7-nicotinic acetylcholine receptors in the context of Alzheimer's disease highlights the scaffold's neurological applications.[3] Other derivatives have shown promise as antiviral (e.g., Tilorone) and anticancer agents.[4][9] The amino and bromo handles on the title compound allow for the systematic exploration of substitutions at the 2- and 7-positions, which are critical for modulating biological activity in these series.[9]
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Materials Science: The extended π-system of the fluorenone core makes it an attractive component for organic electronic materials.[1][10] By using this compound, researchers can synthesize polymers or small molecules for applications in OLEDs and organic photovoltaics. The amino group acts as an electron donor while the ketone is an acceptor, establishing a push-pull system that can be further tuned through reactions at the bromine position.
Conclusion
2-Amino-7-bromo-9-fluorenone is more than just a chemical; it is a strategic platform for innovation. Its well-defined physicochemical properties, reliable synthesis, and, most importantly, its dual functional handles provide researchers with a powerful tool for the rational design of novel molecules. Whether the goal is to develop next-generation therapeutics or advanced organic materials, this compound offers a validated and versatile starting point for discovery.
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